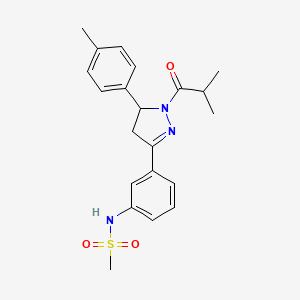

N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

This compound features a pyrazoline core substituted at position 1 with an isobutyryl group, at position 5 with a para-tolyl (4-methylphenyl) group, and at position 3 with a phenyl ring bearing a methanesulfonamide moiety. The isobutyryl and p-tolyl groups likely enhance lipophilicity and steric bulk, influencing binding interactions and metabolic stability.

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-14(2)21(25)24-20(16-10-8-15(3)9-11-16)13-19(22-24)17-6-5-7-18(12-17)23-28(4,26)27/h5-12,14,20,23H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZSBYNUJVMPMGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C)C)C3=CC(=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Comparison with other pyrazole derivatives

Other pyrazole derivatives, such as celecoxib, also inhibit COX enzymes but may differ in selectivity and potency.

Compounds like phenylbutazone and metamizole share anti-inflammatory properties but vary in their side effect profiles and specific indications.

List of similar compounds

Celecoxib

Phenylbutazone

Metamizole

Rofecoxib

Valdecoxib

Hope this helps!

Biological Activity

N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, identified by the CAS number 923147-16-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed exploration of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C21H25N3O3S

- Molecular Weight : 399.51 g/mol

- Structure : The compound features a pyrazole ring, which is known for various biological activities, and a methanesulfonamide group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| CAS Number | 923147-16-4 |

| Molecular Formula | C21H25N3O3S |

| Molecular Weight | 399.51 g/mol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has been evaluated for its effects on various cancer cell lines. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations. The compound's structure suggests it may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Activity

Pyrazole compounds are also known for their anti-inflammatory properties. The sulfonamide group in this compound may contribute to its ability to inhibit pro-inflammatory cytokines.

- Research Findings : In vitro studies have shown that compounds similar to this compound can reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains.

- Case Study : A study assessed the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited moderate antibacterial activity, suggesting it could be developed as a lead structure for new antibiotics.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The methanesulfonamide moiety may inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound may act as a modulator of certain receptors involved in cell signaling pathways related to cancer and inflammation.

Comparison with Similar Compounds

Substituent Variations on the Pyrazoline Core

The table below compares substituents at key positions of the pyrazoline ring and their implications:

Functional Group Impact on Bioactivity

- Isobutyryl vs. Benzoyl : The isobutyryl group (branched alkyl) in the target compound may confer greater metabolic stability than the planar benzoyl group, which could be prone to oxidation .

- Aryl Substituents: p-Tolyl vs.

- Sulfonamide Group : Common to all analogs, this group facilitates hydrogen bonding and is critical for target engagement in sulfonamide-based inhibitors (e.g., sulfentrazone, a herbicide with a triazolone core) .

Pharmacological and Industrial Relevance

- Antiviral Potential: The benzoyl-ethoxy analog () exhibited nanomolar binding affinity to MPXV proteins, suggesting that the target compound’s isobutyryl-p-tolyl combination warrants evaluation for similar activity .

- Agrochemical Applications : Sulfentrazone (), though structurally distinct (triazolone core), shares the methanesulfonamide group and inhibits plant enzymes, highlighting the versatility of this functional group .

- Synthetic Utility : The o-tolyl isomer () is marketed as a building block, indicating its role in medicinal chemistry pipelines despite unconfirmed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.